Ethyl 2,5-dibromobenzoate
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Overview
Description
Ethyl 2,5-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol . This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromobenzoate can be synthesized through a two-step reaction process involving direct bromination and diazo bromination . The starting material, methyl anthranilate, undergoes bromination to introduce bromine atoms at the 2 and 5 positions on the benzene ring. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Products include 2,5-diaminobenzoate or 2,5-dithiobenzoate.
Reduction: The major product is 2,5-dibromobenzyl alcohol.
Oxidation: The major product is 2,5-dibromobenzoic acid.
Scientific Research Applications
Ethyl 2,5-dibromobenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The pathways involved in its action include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Ethyl 2,5-dibromobenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,5-Dibromobenzoic acid: The carboxyl group is not esterified, making it more acidic and less lipophilic.
Methyl 2-amino-3,5-dibromobenzoate: Contains an amino group at position 2, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
ethyl 2,5-dibromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDJZPDLGRXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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